2-(Piperidin-4-ylmethoxy)benzonitrile
Overview
Description
2-(Piperidin-4-ylmethoxy)benzonitrile is a chemical compound with the molecular formula C13H16N2O and a molecular weight of 216.28 g/mol It is characterized by the presence of a piperidine ring attached to a benzonitrile moiety via a methoxy linker
Preparation Methods
The synthesis of 2-(Piperidin-4-ylmethoxy)benzonitrile typically involves the reaction of 4-piperidinemethanol with 2-fluorobenzonitrile under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-piperidinemethanol attacks the fluorine-substituted carbon of 2-fluorobenzonitrile, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-(Piperidin-4-ylmethoxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon for hydrogenation), and bases (e.g., sodium hydroxide for nucleophilic substitution). Major products formed from these reactions include N-oxide derivatives, primary amines, and substituted benzonitriles.
Scientific Research Applications
2-(Piperidin-4-ylmethoxy)benzonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its role as an inhibitor of specific enzymes involved in disease pathways.
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-ylmethoxy)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of lysine-specific demethylase 1 (LSD1), a key enzyme involved in the regulation of gene expression through histone demethylation . By binding to the active site of LSD1, the compound can modulate the enzyme’s activity, leading to changes in gene expression and cellular function.
Comparison with Similar Compounds
2-(Piperidin-4-ylmethoxy)benzonitrile can be compared with other similar compounds, such as:
4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile: This compound also contains a piperidinylmethoxy group and a benzonitrile moiety but differs in the presence of a pyridine ring and a p-tolyl group.
2-(Piperidin-4-ylmethoxy)benzaldehyde: Similar in structure but with an aldehyde group instead of a nitrile group, leading to different reactivity and applications.
2-(Piperidin-4-ylmethoxy)benzoic acid:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(piperidin-4-ylmethoxy)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c14-9-12-3-1-2-4-13(12)16-10-11-5-7-15-8-6-11/h1-4,11,15H,5-8,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLUEUPKQGASLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC=CC=C2C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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